Cas no 84218-46-2 (N-{[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methyl}pyridin-2-amine)
![N-{[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methyl}pyridin-2-amine structure](https://it.kuujia.com/scimg/cas/84218-46-2x500.png)
84218-46-2 structure
Nome del prodotto:N-{[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methyl}pyridin-2-amine
N-{[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methyl}pyridin-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-{[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methyl}pyridin-2-amine
- N-[[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]pyridin-2-amine
- Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(3-indolylmethyl)-2-((2-pyridylamino)methyl)-
- 6,7-Dimethoxy-1-(3-indolylmethyl)-2-((2-pyridylamino)methyl)-1,2,3,4-tetrahydroisoquinoline
- 84218-46-2
- DTXSID901004482
- N-({1-[(1H-Indol-3-yl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl}methyl)pyridin-2-amine
-
- Inchi: InChI=1S/C26H28N4O2/c1-31-24-14-18-10-12-30(17-29-26-9-5-6-11-27-26)23(21(18)15-25(24)32-2)13-19-16-28-22-8-4-3-7-20(19)22/h3-9,11,14-16,23,28H,10,12-13,17H2,1-2H3,(H,27,29)
- Chiave InChI: NHNYUZCMDKOVGM-UHFFFAOYSA-N
- Sorrisi: COC1=C(C=C2C(N(CCC2=C1)CNC3=CC=CC=N3)CC4=CNC5=CC=CC=C54)OC
Proprietà calcolate
- Massa esatta: 428.221
- Massa monoisotopica: 428.221
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 7
- Complessità: 592
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.9
- Superficie polare topologica: 62.4A^2
Proprietà sperimentali
- Densità: 1.244
- Punto di ebollizione: 650.7°C at 760 mmHg
- Punto di infiammabilità: 347.3°C
- Indice di rifrazione: 1.671
N-{[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methyl}pyridin-2-amine Letteratura correlata
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
84218-46-2 (N-{[1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methyl}pyridin-2-amine) Prodotti correlati
- 1889193-34-3(3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine)
- 2091184-74-4((3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone)
- 1782432-98-7(6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline)
- 1500244-95-0(3-Methoxycyclohexyl chloroformate)
- 80-65-9(3-amino-1,3-oxazolidin-2-one)
- 380432-15-5(2-Chloro-N-1-(Furan-2-Yl)Ethyl-N-(Pyridin-2-Yl)Acetamide)
- 2228527-02-2(3-2-(methoxymethyl)-1,3-thiazol-4-yl-1-methyl-1H-pyrazol-5-amine)
- 1019357-36-8(2-(4-acetylpiperazin-1-yl)pyridine-4-carboxylic acid)
- 892853-52-0(N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide)
- 135841-49-5(Trimethyl(tridecafluorohexyl)silane)
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
